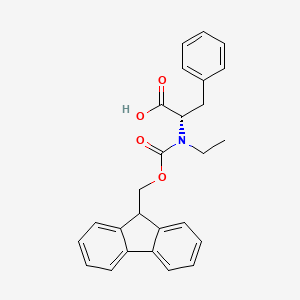

N-Fmoc-N-ethyl-L-phenylalanine

Descripción general

Descripción

N-Fmoc-N-ethyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mecanismo De Acción

Target of Action

N-Fmoc-N-ethyl-L-phenylalanine is a derivative of the amino acid phenylalanine, which is a key component in protein synthesis. The primary targets of this compound are the ribosomes in cells where protein synthesis occurs .

Mode of Action

The compound is incorporated into the growing polypeptide chain during protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the amino acid, preventing it from reacting with other compounds during the synthesis process . Once the protein synthesis is complete, the Fmoc group is removed, leaving the phenylalanine residue as part of the protein .

Biochemical Pathways

The compound plays a role in the protein synthesis pathway. It is incorporated into the growing polypeptide chain during the elongation phase of translation. The presence of the Fmoc group ensures that the amino acid is incorporated at the correct location in the protein sequence .

Pharmacokinetics

The Fmoc group is likely to be metabolized and excreted separately .

Result of Action

The incorporation of this compound into proteins can potentially alter the properties of the protein, depending on the location and context of the phenylalanine residue. This can have various effects at the molecular and cellular level, potentially influencing the function of the protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the Fmoc group and hence the efficacy of the compound . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, particularly during the protein synthesis process .

Análisis Bioquímico

Biochemical Properties

The role of N-Fmoc-N-ethyl-L-phenylalanine in biochemical reactions primarily involves the protection of the amine functionalities during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of peptide chain elongation

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protective group for the amine functionalities, preventing unwanted side reactions during peptide chain elongation . The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue elongating . The exact molecular mechanism may vary depending on the specific biochemical context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-Fmoc-N-ethyl-L-phenylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Fmoc group, followed by ethylation under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride.

Substitution: The Fmoc group can be removed by treatment with a base like piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized derivatives of phenylalanine.

Reduction: Reduced derivatives with modified carbonyl groups.

Substitution: Deprotected amino acids ready for further reactions.

Aplicaciones Científicas De Investigación

Chemistry: N-Fmoc-N-ethyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into synthetic peptides .

Medicine: It is used in the development of peptide-based drugs and therapeutic agents due to its stability and ease of incorporation into peptide chains .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs) .

Comparación Con Compuestos Similares

N-Fmoc-N-methyl-L-phenylalanine: Similar in structure but with a methyl group instead of an ethyl group.

N-Fmoc-4-methyl-L-phenylalanine: Contains a methyl group on the phenyl ring.

N-Fmoc-4-fluoro-L-phenylalanine: Contains a fluorine atom on the phenyl ring.

Uniqueness: N-Fmoc-N-ethyl-L-phenylalanine is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and interactions in peptide synthesis .

Actividad Biológica

N-Fmoc-N-ethyl-L-phenylalanine (Fmoc-Phe-Et) is a non-natural amino acid derivative that has garnered interest in the fields of peptide synthesis and drug development. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethyl substituent on the nitrogen atom of the phenylalanine side chain. This modification alters its hydrophobicity and steric properties compared to natural phenylalanine, making it useful in various biochemical applications, particularly in solid-phase peptide synthesis (SPPS) .

Synthesis and Properties

The synthesis of Fmoc-Phe-Et typically involves standard peptide chemistry techniques, where the Fmoc group serves as a protective group that can be easily removed under mild conditions. The introduction of the ethyl group influences the properties of peptides synthesized with this amino acid, including their stability and interactions with other molecules .

| Property | This compound | Natural Phenylalanine |

|---|---|---|

| Molecular Weight | 305.36 g/mol | 165.19 g/mol |

| Hydrophobicity | Increased due to ethyl substitution | Moderate |

| Steric Hindrance | Higher due to ethyl group | Lower |

| Use in Peptide Synthesis | Yes | Yes |

Mechanistic Insights

Research indicates that the incorporation of Fmoc-Phe-Et into peptides can significantly affect their folding and stability. The ethyl group may enhance hydrophobic interactions within protein structures, potentially influencing enzymatic activity and receptor binding . For instance, studies have shown that modifications in amino acid side chains can alter peptide conformation and interaction dynamics with target proteins, which is critical for drug design .

Case Studies

- Therapeutic Applications : A study highlighted the potential of peptides containing Fmoc-Phe-Et as therapeutic agents. The unique properties imparted by the ethyl substitution may enhance binding affinity to target receptors, thereby improving pharmacological efficacy .

- Protein Folding Studies : In research focused on cystic fibrosis, substituting phenylalanine residues with Fmoc-Phe-Et was shown to impact protein folding dynamics. This substitution allowed for a better understanding of how specific amino acid modifications can lead to functional changes in proteins associated with disease states .

- Amyloid Formation : Investigations into L-phenylalanine aggregation mechanisms revealed that structural modifications could influence amyloid fibril formation, which is relevant in neurodegenerative diseases such as Alzheimer's. The unique characteristics of Fmoc-Phe-Et may provide insights into preventing such pathological aggregations .

Research Findings

Recent studies have demonstrated that Fmoc-Phe-Et can be effectively utilized in SPPS to create peptides with enhanced stability and functionality. The following table summarizes key research findings related to its biological activity:

Propiedades

IUPAC Name |

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDBYCUIFHWWLH-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177902 | |

| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446478-16-5 | |

| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.